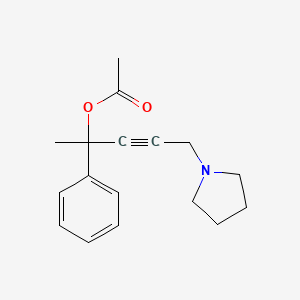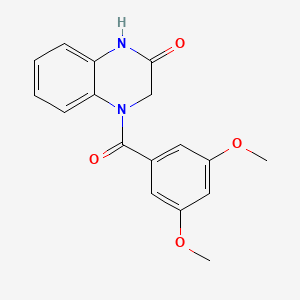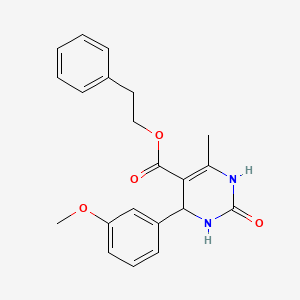
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as MPBPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBPA is a derivative of phenibut, a gamma-aminobutyric acid (GABA) analog, and has been shown to possess anxiolytic and nootropic properties. In
作用机制
The exact mechanism of action of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is not fully understood. However, it is believed to act as a GABA-B receptor agonist, similar to phenibut. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal excitability. This may explain the anxiolytic and nootropic effects of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate.
Biochemical and Physiological Effects:
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This may explain its anxiolytic effects. 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been shown to improve cognitive function, including memory and learning. Additionally, 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity and few side effects in animal studies. However, one limitation of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate research. One potential direction is to further investigate its anxiolytic and nootropic effects in humans. Another potential direction is to explore its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate and its effects on GABAergic neurotransmission.
合成方法
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can be synthesized by reacting phenibut with acetic anhydride and 1-bromobut-2-yne in the presence of triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been described in several research papers and has been shown to yield high purity 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate.
科学研究应用
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and pharmacology. It has been shown to possess anxiolytic and nootropic properties, making it a potential candidate for the treatment of anxiety disorders and cognitive impairment. 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been studied for its potential use as a tool for studying GABAergic neurotransmission.
属性
IUPAC Name |
(2-phenyl-5-pyrrolidin-1-ylpent-3-yn-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-15(19)20-17(2,16-9-4-3-5-10-16)11-8-14-18-12-6-7-13-18/h3-5,9-10H,6-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVLSPPHZRVYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C#CCN1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-5-pyrrolidin-1-ylpent-3-yn-2-yl) acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4989100.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)

![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4989115.png)
![N-({4-allyl-5-[(3-anilino-3-oxopropyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4989121.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4989129.png)
![3-ethyl-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989136.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol](/img/structure/B4989144.png)
![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)

![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)